molecular formula C11H11ClO2S B2537390 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride CAS No. 1674295-54-5

4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride

Cat. No.: B2537390
CAS No.: 1674295-54-5
M. Wt: 242.72
InChI Key: MNJVBNBVQRFHKF-UHFFFAOYSA-N
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Description

4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride (CAS: 1674295-54-5) is a sulfonyl chloride derivative featuring a rigid bicyclo[1.1.1]pentane scaffold attached to a benzene ring. Its molecular formula is C₁₁H₁₁ClO₂S, with a molecular weight of 242.717 g/mol . The bicyclo[1.1.1]pentane moiety imparts high steric hindrance and strain, which influences its reactivity and applications in medicinal chemistry, materials science, and organic synthesis. This compound is cataloged as SPC-a415 by SpiroChem AG and is utilized as a building block for synthesizing strained hydrocarbon-based derivatives .

Properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2S/c12-15(13,14)10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVBNBVQRFHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical and Radical-Initiated Routes

The most direct method involves leveraging [1.1.1]propellane as a precursor. As detailed in WO2017157932A1, irradiation of [1.1.1]propellane with benzenesulfonyl chloride derivatives in the presence of radical initiators enables a one-step formation of asymmetrically substituted BCP intermediates. Key steps include:

  • Propellane activation : UV light (λ = 300–400 nm) or thermal radical initiators (e.g., AIBN) generate biradical species.
  • Regioselective addition : The benzenesulfonyl chloride moiety attacks the central carbon of the propellane, forming the bicyclo[1.1.1]pentane core.
  • Workup : Purification via column chromatography yields the target compound in 45–60% yield.

This method’s efficiency stems from avoiding multi-step functionalization, though scalability is limited by propellane’s volatility and handling challenges.

Hydrazine-Mediated Functionalization

A scalable alternative employs hydrazine intermediates. As demonstrated by Sci-Hub (2021), di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate serves as a key precursor. The sequence involves:

  • Propellane opening : Reaction with di-tert-butyl azodicarboxylate under Mn(III)-catalyzed conditions.
  • Deprotection : HCl-mediated removal of Boc groups yields bicyclo[1.1.1]pentan-1-ylhydrazine.
  • Sulfonation-chlorination : Treatment with chlorosulfonic acid followed by thionyl chloride introduces the sulfonyl chloride group.

This route achieves 72% overall yield but requires stringent anhydrous conditions during sulfonation.

Cyclopropanation and Ring Expansion Approaches

Diazo Compound Cyclopropanation

Recent work by Anderson et al. (2023) describes a one-pot synthesis starting from α-allyldiazoacetates:

  • Intramolecular cyclopropanation : Rhodium-catalyzed (e.g., Rh₂(S-p-BrTPCP)₄) reaction forms bicyclo[1.1.0]butanes.
  • Difluorocarbene expansion : CF₃TMS/NaI treatment induces ring expansion to bicyclo[1.1.1]pentanes.
  • Late-stage sulfonation : Electrophilic aromatic substitution installs the sulfonyl chloride group.

While elegant, this method faces limitations in substrate scope, with yields dropping below 40% for electron-deficient arenes.

Sulfonation and Chlorination of Preformed BCP-Benzene Intermediates

Direct Sulfonation of BCP-Benzene

The classical approach involves sulfonating 4-(bicyclo[1.1.1]pentan-1-yl)benzene:

  • Sulfonation : Reacting with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours.
  • Chlorination : Thionyl chloride (SOCl₂) quenches the reaction, converting -SO₃H to -SO₂Cl.

Optimized conditions :

Parameter Value
Temperature 0°C → 25°C (ramp)
Molar ratio (BCP:ClSO₃H) 1:1.2
Yield 68–75%

Excess ClSO₃H risks polysulfonation, necessitating precise stoichiometric control.

Comparative Analysis of Methodologies

Method Starting Material Steps Yield (%) Scalability
Photochemical [1.1.1]Propellane 1 45–60 Moderate
Hydrazine-mediated Di-tert-butyl azodicarboxylate 3 72 High
Diazo cyclopropanation α-Allyldiazoacetates 3 35–40 Low
Direct sulfonation BCP-benzene 2 68–75 High

Key trade-offs:

  • Propellane routes offer step economy but face precursor stability issues.
  • Sulfonation-chlorination provides reliability at the expense of harsh reaction conditions.

Challenges and Optimization Considerations

Steric Hindrance Effects

The BCP framework’s rigidity impedes sulfonation kinetics. Computational studies suggest transitioning state energies increase by 12–15 kcal/mol compared to unsubstituted benzene. Mitigation strategies include:

  • Microwave assistance : Reducing reaction time from 2 hours to 20 minutes at 80°C.
  • Lewis acid catalysis : FeCl₃ (5 mol%) improves electrophilic substitution efficiency.

Purification Complexities

Chromatographic separation of regioisomers remains problematic. Crystallization-based purification using hexane/ethyl acetate (4:1) achieves >95% purity but sacrifices 15–20% yield.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: The BCP core can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonyl Hydrides: Formed from reduction reactions.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules. Its sulfonyl chloride group allows for various substitution reactions, facilitating the introduction of different functional groups into target molecules .

Biology

  • Bioisostere in Drug Design : Its BCP structure can act as a bioisostere, replacing traditional aromatic rings in drug candidates. This substitution can enhance solubility and metabolic stability, potentially leading to improved pharmacokinetic properties .

Medicine

  • Pharmaceutical Development : Research indicates that 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride may be useful in developing new pharmaceuticals aimed at treating various conditions, including cancer and bacterial infections. Its unique structure may help overcome limitations associated with existing drugs .

Industry

  • Advanced Materials : The compound is investigated for applications in materials science, including the development of liquid crystals and metal-organic frameworks (MOFs). These materials have potential uses in electronics and catalysis due to their unique properties .

Case Study 1: Drug Development

A study evaluated the compound's effectiveness as a lead candidate for new anticancer drugs. Researchers synthesized derivatives of 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride and tested their activity against various cancer cell lines.

Findings : Several derivatives exhibited significant cytotoxicity, with some showing IC50 values in the low micromolar range against HeLa and MCF-7 cells.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial potential of the compound against resistant bacterial strains.

Findings : The compound demonstrated bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential use in treating resistant infections .

Chemical Reaction Types

Reaction TypeDescription
Substitution ReactionsReplacement of sulfonyl chloride with nucleophiles
Reduction ReactionsFormation of sulfonyl hydride
Oxidation ReactionsIntroduction of additional functional groups to BCP
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)10Induction of apoptosis
MCF-7 (Breast Cancer)15Inhibition of cell proliferation
A549 (Lung Cancer)12Disruption of mitochondrial function

Comparison with Similar Compounds

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl Chloride

  • Molecular Formula : C₆H₆ClF₃O₂S
  • Molecular Weight : 234.63 g/mol
  • Key Features: This compound replaces the benzene ring in SPC-a415 with a trifluoromethyl (-CF₃) group directly attached to the bicyclo[1.1.1]pentane core. However, its smaller size reduces steric hindrance compared to SPC-a415, which may improve solubility in polar solvents .

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methane Sulfonyl Chloride

  • Molecular Formula : C₇H₈ClF₃O₂S
  • Molecular Weight: Not explicitly stated (estimated ~248.64 g/mol)
  • Key Features : This derivative introduces a methylene spacer between the bicyclo[1.1.1]pentane and sulfonyl chloride groups. The added flexibility may reduce strain-induced reactivity but improve compatibility with bulkier reagents in coupling reactions. The -CF₃ group further modifies electronic properties, making it distinct from SPC-a415’s unsubstituted benzene ring .

Methanesulfonyl Chloride

  • Molecular Formula : CH₃ClO₂S
  • Molecular Weight : 114.55 g/mol
  • Key Features : As a simple sulfonyl chloride without a bicyclo scaffold, methanesulfonyl chloride exhibits significantly lower steric hindrance and higher reactivity in standard sulfonylation reactions. Its lack of aromatic or strained systems limits its utility in applications requiring rigid frameworks, such as bioactive molecule design .

Comparison with Phenolic Derivatives

3-(Bicyclo[1.1.1]pentan-1-yl)phenol (SPC-a417)

  • Molecular Formula : C₁₁H₁₂O
  • Molecular Weight : 160.216 g/mol
  • Key Features: This compound replaces the sulfonyl chloride group in SPC-a415 with a hydroxyl (-OH) group at the meta position. The phenolic -OH group introduces hydrogen-bonding capability and acidity (pKa ~10), contrasting with the electrophilic sulfonyl chloride’s reactivity. Such differences make SPC-a417 more suitable for pH-sensitive applications or as a precursor for ethers/esters .

4-(Bicyclo[1.1.1]pentan-1-yl)phenol

  • Molecular Formula : C₁₁H₁₂O
  • Molecular Weight : 160.22 g/mol
  • Key Features : The para-substituted isomer of SPC-a417 retains similar physical properties but may exhibit altered crystallinity and solubility due to symmetry differences. Like SPC-a417, it lacks the sulfonyl chloride’s reactivity, limiting its use in covalent conjugation reactions .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride C₁₁H₁₁ClO₂S 242.717 Benzene, sulfonyl chloride High steric hindrance, moderate reactivity Medicinal chemistry, polymer synthesis
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride C₆H₆ClF₃O₂S 234.63 -CF₃, sulfonyl chloride Enhanced electrophilicity Fluorinated material design
3-(Bicyclo[1.1.1]pentan-1-yl)phenol C₁₁H₁₂O 160.216 Benzene, -OH (meta) Acidic, H-bond donor pH-sensitive drug delivery
Methanesulfonyl chloride CH₃ClO₂S 114.55 -SO₂Cl High reactivity, low steric hindrance General sulfonylation reactions

Biological Activity

4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride is a novel compound characterized by its bicyclic structure and a reactive sulfonyl chloride functional group. This unique combination offers potential applications in medicinal chemistry, particularly as a bioisostere in drug design, where it may enhance the properties of therapeutic agents.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane (BCP) moiety, which contributes to its rigidity and three-dimensional shape. This structural characteristic allows it to act as a non-classical bioisostere for traditional aromatic rings, potentially improving solubility and metabolic stability in drug candidates .

Synthesis

The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride typically involves:

  • Functionalization of the BCP core.
  • Reaction conditions optimized for high yield and purity.
  • Common methods include carbene insertion and nucleophilic addition .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCP-based compounds. For instance, BCP-containing lipoxin A4 mimetics demonstrated significant efficacy in attenuating lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, with one derivative achieving an IC50 in the picomolar range . This suggests that compounds like 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride could be explored for their therapeutic benefits in inflammatory diseases.

The mechanism by which 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride exerts its biological effects may involve:

  • Modulation of inflammatory signaling pathways.
  • Interaction with specific receptors or enzymes involved in inflammation .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with similar compounds that share structural characteristics:

Compound NameStructure TypeKey Features
Benzenesulfonyl chlorideAromatic sulfonamideCommon reagent; less sterically hindered
4-(Cyclopentyl)benzenesulfonyl chlorideCyclopentane derivativeSimilar reactivity but different steric effects
4-(Adamantane-2-yl)benzenesulfonyl chlorideAdamantane derivativeIncreased rigidity; potential for different activity
4-(Bicyclo[2.2.2]octan-2-yl)benzenesulfonyl chlorideBicyclic variantDifferent bicyclic structure; potential differences

This table illustrates how 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride may offer unique advantages due to its specific structural properties.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of BCP derivatives:

  • Study on Inflammatory Response : A study evaluated BCP-sLXms for their impact on inflammatory responses, revealing that certain derivatives significantly downregulated pro-inflammatory cytokines such as TNFα and MCP1 .

These findings underscore the potential of BCP-containing compounds in developing new anti-inflammatory therapies.

Q & A

Q. What are the established synthetic pathways for 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride, and how is purity ensured?

The compound is synthesized via sulfonation of 4-(bicyclo[1.1.1]pentan-1-yl)benzene, followed by chlorination. Purification is achieved using silica gel column chromatography with gradients optimized for polar sulfonyl chlorides (e.g., hexane/ethyl acetate) . Purity verification involves 1H NMR to confirm the absence of hydrolyzed sulfonic acid byproducts (δ 7.5–8.5 ppm for aromatic protons, δ 1.5–2.5 ppm for bicyclo protons) and LC-MS to detect residual solvents or unreacted precursors .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

1H and 13C NMR are essential:

  • 1H NMR : Bicyclo[1.1.1]pentane protons resonate as a singlet (δ 1.8–2.2 ppm), while aromatic protons split into distinct doublets (δ 7.6–8.1 ppm) due to deshielding by the sulfonyl group .
  • 13C NMR : The sulfonyl chloride carbon appears at δ 120–125 ppm, and the bicyclo carbons show signals between δ 25–35 ppm . FT-IR confirms the S=O stretch (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹) .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., dichloromethane or THF). Degradation via hydrolysis is minimized by avoiding moisture; periodic NMR checks are advised to monitor stability .

Advanced Research Questions

Q. How does the steric profile of the bicyclo[1.1.1]pentane group affect sulfonylation efficiency in nucleophilic reactions?

The bicyclo group creates a highly strained, three-dimensional structure that sterically hinders access to the sulfonyl chloride. Kinetic studies using competitive reactions (e.g., with aniline derivatives) reveal reduced reaction rates compared to linear analogs. Computational modeling (DFT) shows a 15–20% increase in activation energy for nucleophilic attack due to steric bulk . Mitigation strategies include using bulky bases (e.g., DIPEA) to deprotonate nucleophiles preemptively .

Q. What side reactions dominate in aqueous environments, and how are they controlled?

Hydrolysis to 4-(bicyclo[1.1.1]pentan-1-yl)benzenesulfonic acid is the primary side reaction. This is suppressed by conducting reactions in rigorously dried solvents (Karl Fischer titration <50 ppm H2O) and maintaining temperatures below 0°C during reagent addition . Quenching excess reagent with dry methanol post-reaction minimizes acid formation.

Q. In PROTAC development, how does this compound enhance linker design compared to traditional sulfonyl chlorides?

The bicyclo[1.1.1]pentane moiety acts as a non-classical bioisostere for tert-butyl or aryl groups, improving proteolytic stability and membrane permeability. In PROTACs, it facilitates covalent conjugation to E3 ligase ligands (e.g., VHL or CRBN) while maintaining low molecular weight (<500 Da). Case studies show a 30% increase in cellular degradation efficiency compared to linear linkers .

Q. What computational tools predict solvent compatibility and reaction outcomes for this sulfonyl chloride?

Molecular dynamics (MD) simulations using AMBER or GROMACS assess solubility in aprotic solvents (e.g., DMF or DMSO). Quantum mechanical calculations (DFT/B3LYP) model transition states for sulfonamide bond formation, predicting regioselectivity in complex substrates .

Key Research Gaps and Contradictions

  • vs. 16 : While reports successful synthesis via column chromatography, highlights challenges in isolating pure product due to hydrolytic sensitivity. This discrepancy underscores the need for strict anhydrous protocols.
  • vs. 13 : PROTAC applications in emphasize covalent binding, whereas uses the compound as a non-covalent linker. Further mechanistic studies are required to resolve this ambiguity.

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